molecular formula C12H10N6OS3 B2702210 4-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1351589-54-2

4-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2702210
CAS No.: 1351589-54-2
M. Wt: 350.43
InChI Key: MIRZKQXXCGPBHW-UHFFFAOYSA-N
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Description

4-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H10N6OS3 and its molecular weight is 350.43. The purity is usually 95%.
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Biological Activity

4-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound has the following molecular formula: C16H13N5OS3C_{16}H_{13}N_5OS_3 with a molecular weight of approximately 385.5 g/mol. The structure includes a thiadiazole core that is known for its versatile biological activity.

1. Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms:

  • Mechanisms of Action :
    • Inhibition of Lipoxygenase (LOX) : Compounds have shown potential in inhibiting LOX enzymes, which are implicated in tumor progression. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against prostate (PC3), colorectal (HT29), and neuroblastoma (SKNMC) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
    • Induction of Apoptosis : Several studies have reported that thiadiazole derivatives can induce apoptosis in cancer cells by activating various apoptotic pathways .
Cell LineIC50 Value (µg/mL)Mechanism of Action
PC34.27LOX inhibition
HT290.28Apoptosis induction
SKNMC0.52Apoptosis induction

2. Antimicrobial Activity

The compound's antimicrobial potential has also been explored:

  • Activity Against Bacteria : Studies have shown that thiadiazole derivatives possess significant antibacterial properties against various strains, including Klebsiella pneumoniae and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds are more effective than conventional antibiotics in certain cases .
Bacterial StrainMIC Value (µg/mL)Activity Type
Klebsiella pneumoniae10.00Bacteriostatic
Escherichia coli12.50Bacteriostatic

3. Anti-inflammatory and Other Activities

Thiadiazole derivatives also exhibit anti-inflammatory properties:

  • Mechanisms : These compounds can modulate inflammatory pathways and have been reported to reduce the production of pro-inflammatory cytokines . Additionally, they show promise in treating conditions related to oxidative stress due to their antioxidant capabilities.

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives:

  • Study on Anticancer Properties : A study synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity using the MTT assay against various cancer cell lines. The results indicated that modifications to the thiadiazole moiety significantly enhanced anticancer activity .
  • Antimicrobial Evaluation : Another study focused on the synthesis of novel thiadiazole compounds and their evaluation against biofilm formation in bacterial cultures. The results showed that specific derivatives effectively inhibited biofilm formation and exhibited strong antibacterial activity compared to traditional antibiotics .

Properties

IUPAC Name

4-methyl-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6OS3/c1-7-9(22-18-15-7)10(19)14-11-16-17-12(21-11)20-6-8-4-2-3-5-13-8/h2-5H,6H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIRZKQXXCGPBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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